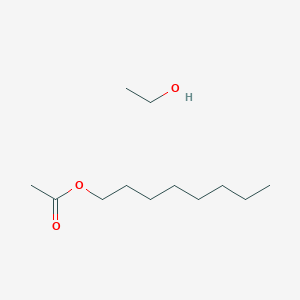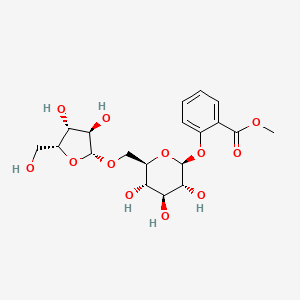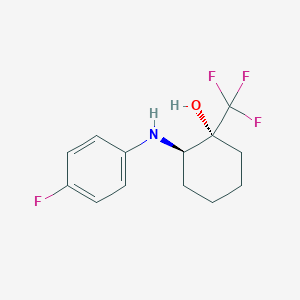
Ethanol;octyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C10H20O2 . It is classified as an ester, formed from the reaction between 1-octanol (octyl alcohol) and acetic acid. This compound is naturally found in various citrus fruits such as oranges and grapefruits, and is known for its fruity odor, making it a popular ingredient in artificial flavors and perfumes .
准备方法
Synthetic Routes and Reaction Conditions: Ethanol; octyl acetate can be synthesized through the Fischer esterification process, which involves the reaction of 1-octanol with acetic acid in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is as follows: [ \text{CH}_3(\text{CH}_2)_7\text{OH} + \text{CH}_3\text{COOH} \rightarrow \text{CH}_3(\text{CH}_2)_7\text{O}_2\text{CCH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of ethanol; octyl acetate involves similar esterification processes but on a larger scale. The reaction is carried out in a reactor where 1-octanol and acetic acid are mixed with an acid catalyst. The mixture is heated to facilitate the reaction, and the resulting ester is then purified through distillation .
化学反应分析
Types of Reactions: Ethanol; octyl acetate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, ethanol; octyl acetate can be hydrolyzed back into 1-octanol and acetic acid.
Transesterification: This reaction involves the exchange of the alkoxy group of an ester compound with another alcohol. It is typically catalyzed by acids or bases.
Major Products:
Hydrolysis: 1-octanol and acetic acid.
Transesterification: Depending on the alcohol used, various esters can be formed.
科学研究应用
Ethanol; octyl acetate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent for nitrocellulose, waxes, oils, and some resins.
Medicine: Utilized in the formulation of certain pharmaceuticals for its solvent properties.
Industry: Commonly used in the production of artificial flavors and fragrances due to its fruity odor
作用机制
The mechanism of action of ethanol; octyl acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release 1-octanol and acetic acid, which can then participate in various biochemical pathways. The fruity odor of ethanol; octyl acetate is due to its ability to bind to olfactory receptors, triggering sensory responses .
相似化合物的比较
Ethyl Acetate: Another ester with a fruity odor, commonly used as a solvent in nail polish removers and glues.
Butyl Acetate: Used in the production of lacquers and paints.
Propyl Acetate: Known for its pear-like odor, used in flavorings and fragrances
Uniqueness: Ethanol; octyl acetate stands out due to its longer carbon chain, which imparts a unique combination of solvency and odor characteristics. Its ability to dissolve a wide range of substances while providing a pleasant fragrance makes it particularly valuable in both industrial and consumer applications .
属性
分子式 |
C12H26O3 |
|---|---|
分子量 |
218.33 g/mol |
IUPAC 名称 |
ethanol;octyl acetate |
InChI |
InChI=1S/C10H20O2.C2H6O/c1-3-4-5-6-7-8-9-12-10(2)11;1-2-3/h3-9H2,1-2H3;3H,2H2,1H3 |
InChI 键 |
FNRDOGXOXPYAIS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC(=O)C.CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[8-(4-Aminobutyl)-11-(3-carbamimidamidopropyl)-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentaazacyclopentadecan-2-yl]acetic acid; bis(trifluoroacetic acid)](/img/structure/B11934457.png)
![2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11934473.png)




![(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B11934499.png)
![heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B11934503.png)
![1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene](/img/structure/B11934507.png)
![(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B11934509.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2-morpholin-4-yl-2-oxoethyl)amino]benzamide](/img/structure/B11934513.png)


